molecular formula C15H15N3O2 B14405705 6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol CAS No. 87194-67-0

6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol

Cat. No.: B14405705
CAS No.: 87194-67-0
M. Wt: 269.30 g/mol
InChI Key: CJPOODBYQKXCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound’s unique structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Selection of an appropriate acridine derivative.

    Functionalization: Introduction of amino and ethoxy groups through nucleophilic substitution or other suitable reactions.

    Cyclization: Formation of the iminoacridin-10(3H)-ol core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysts: Use of catalysts to enhance reaction efficiency.

    Solvents: Selection of solvents that maximize yield and purity.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction of imino groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the acridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of acridinone derivatives.

    Reduction: Formation of aminoacridine derivatives.

    Substitution: Various substituted acridine compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a fluorescent probe for studying biological systems.

    Medicine: Investigation as an anticancer agent due to its acridine core.

    Industry: Use in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol would depend on its specific application:

    Molecular Targets: DNA intercalation, enzyme inhibition.

    Pathways Involved: Induction of apoptosis in cancer cells, inhibition of DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye.

    Amsacrine: An anticancer agent with a similar acridine structure.

    Proflavine: An acridine derivative with antibacterial properties.

Uniqueness

6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol’s unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to other acridine derivatives.

Properties

CAS No.

87194-67-0

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

7-ethoxy-10-hydroxy-6-iminoacridin-3-amine

InChI

InChI=1S/C15H15N3O2/c1-2-20-15-6-10-5-9-3-4-11(16)7-13(9)18(19)14(10)8-12(15)17/h3-8,17,19H,2,16H2,1H3

InChI Key

CJPOODBYQKXCFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC3=C(C=C(C=C3)N)N(C2=CC1=N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.